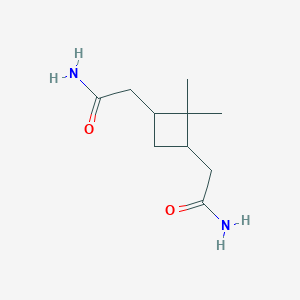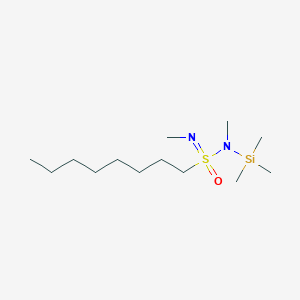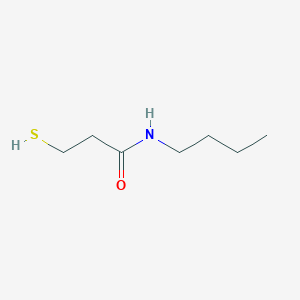![molecular formula C15H12O2 B14370142 2-[(Furan-2-yl)methyl]naphthalen-1-ol CAS No. 92496-36-1](/img/structure/B14370142.png)
2-[(Furan-2-yl)methyl]naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]naphthalen-1-ol typically involves the reaction of 1-naphthol with furan-2-carbaldehyde under basic conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base, with the reaction mixture being stirred at elevated temperatures . The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 1-naphthol attacks the aldehyde group of furan-2-carbaldehyde, followed by dehydration to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Furan-2-yl)methyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-[(Furan-2-yl)methyl]naphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of estrogen receptors (ERs) in breast cancer cells, leading to reduced cell proliferation and tumor growth . Additionally, the compound may interfere with other signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neo-tanshinlactone: A structurally related compound with notable anti-tumor activity.
Furan-2-ylmethanethiol: Another furan-containing compound with distinct chemical properties and applications.
Uniqueness
2-[(Furan-2-yl)methyl]naphthalen-1-ol stands out due to its unique combination of a naphthalene and furan ring system, which imparts specific chemical reactivity and biological activity. Its selective anti-tumor activity, particularly against breast cancer cell lines, distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
92496-36-1 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2-(furan-2-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H12O2/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-9,16H,10H2 |
InChI-Schlüssel |
SXGZZKOBTKWQQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


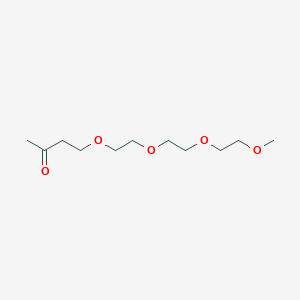
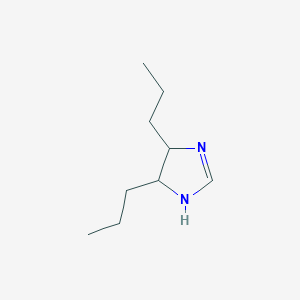
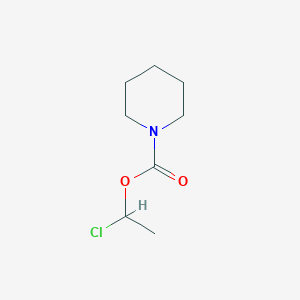
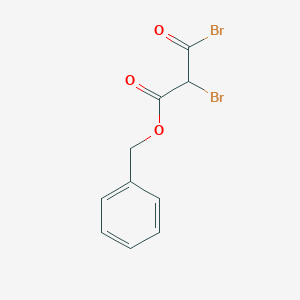
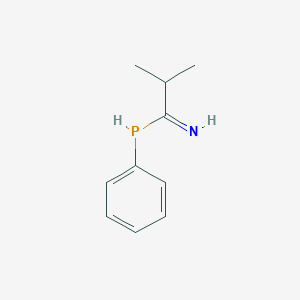
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
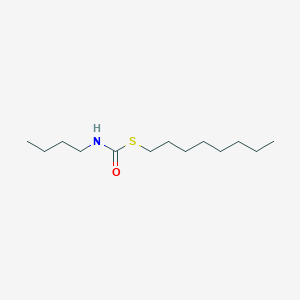
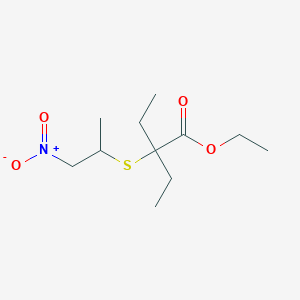
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
